Manganese(II) acetylacetonate

Übersicht

Beschreibung

Synthesis Analysis Manganese(II) acetylacetonate is synthesized through various methods, including solvothermal techniques. The synthesis processes highlight the compound's versatility in forming different molecular structures, such as one-dimensional coordination chains and complex geometries involving different ligands (Cheng et al., 2012).

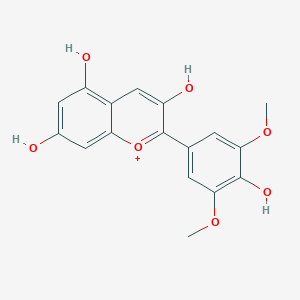

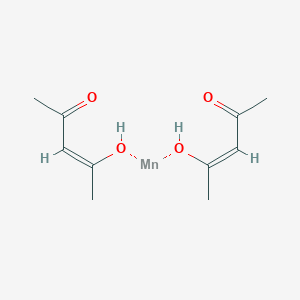

Molecular Structure Analysis The molecular structure of manganese(II) acetylacetonate has been determined through X-ray diffraction and other techniques, revealing distinct coordination geometries. For example, it can exhibit a trigonal prismatic geometry (Saha et al., 2005), or form complexes with water molecules, indicating a flexible coordination environment.

Chemical Reactions and Properties Chemical reactions of manganese(II) acetylacetonate with various reagents demonstrate its reactivity and potential as a precursor for further chemical synthesis. For instance, it reacts with primary amines, leading to the formation of complexes that are significant for understanding manganese chemistry (Nishikawa et al., 1972).

Wissenschaftliche Forschungsanwendungen

As Precursors for Nanomaterials Synthesis : It's used in the synthesis of metal oxide nanomaterials. Studies have explored the interaction of low-energy electrons with thermally evaporated manganese(II) acetylacetonate complexes, revealing insights into physical-chemistry processes initiated by slow electrons to the organometallic precursor (Kopyra, Rabilloud, & Abdoul-Carime, 2020).

In Organic Chemistry and Polymerization : It reacts with primary amines like ethylenediamine, producing various Mn(II) complexes, which have implications in organic chemistry and polymer synthesis (Nishikawa, Nakamura, & Kawaguchi, 1972).

For Tuning Thermal Stability in Nanocrystal Synthesis : The thermal stability of manganese(II) acetylacetonate can be tuned for the synthesis of manganese ferrite, MnFe2O4, nanocrystals, which have significant applications in materials science (Song et al., 2007).

In Redox Flow Batteries : Manganese(III) acetylacetonate is investigated in redox flow batteries for its electrochemical properties, offering potential in energy storage technologies (Sleightholme et al., 2011).

Environmentally Benign Catalyst Preparation : Its nanoparticles are prepared via environmentally benign routes, highlighting its role in green chemistry and catalyst fabrication (Shalaby & Abdallah, 2013).

In Alkyd Formulations : Manganese(III) acetylacetonate exhibits strong drying activity in solvent-borne and high-solid alkyd binders, suggesting applications in paint and coating industries (Matušková & Honzíček, 2020).

MRI Contrast Agents : It is used in the synthesis of ultrathin manganese oxide nanoplates applied as T1 MRI contrast agents, demonstrating its importance in medical imaging (Park et al., 2011).

As a Magnetic Nanocatalyst : A manganese-based magnetic nanocatalyst developed from manganese acetylacetonate shows efficiency in selective oxidation of organic halides and alcohols, indicating its use in chemical transformations (Sharma et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Manganese(II) acetylacetonate has been used as a precursor for nanoparticle research, polymer science, and catalysis . It has played a significant role in recent years and the ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Eigenschaften

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Mn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNDVNZCGCCIPA-FDGPNNRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | Manganese(II) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Manganese(II) acetylacetonate | |

CAS RN |

14024-58-9 | |

| Record name | Manganese, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(pentane-2,4-dionato-O,O')manganese | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.